2,6-Bis(trifluoromethanesulfonyloxy)anthracene
Overview
Description
2,6-Bis(trifluoromethanesulfonyloxy)anthracene is a chemical compound with the molecular formula C16H8F6O6S2. It is also known as anthracene-2,6-diyl bis(trifluoromethanesulfonate). This compound is characterized by the presence of two trifluoromethanesulfonyloxy groups attached to the 2 and 6 positions of an anthracene ring. It appears as a white to light yellow or light orange powder or crystal .
Preparation Methods
The synthesis of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene typically involves the reaction of 2,6-dihydroxyanthracene with triflic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -40°C). The product is then purified by column chromatography to obtain the desired compound .
Chemical Reactions Analysis
2,6-Bis(trifluoromethanesulfonyloxy)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
2,6-Bis(trifluoromethanesulfonyloxy)anthracene has several applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconductors and other electronic materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethanesulfonyloxy groups. These groups are highly reactive and can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The anthracene core also contributes to its electronic properties, making it useful in materials science .
Comparison with Similar Compounds
2,6-Bis(trifluoromethanesulfonyloxy)anthracene can be compared with other similar compounds such as:
2,6-Dihydroxyanthracene: The precursor in its synthesis, which lacks the trifluoromethanesulfonyloxy groups.
Anthracene-2,6-diyl bis(trifluoromethanesulfonate): Another name for the same compound.
Other Anthracene Derivatives: Compounds with different substituents on the anthracene ring, which may have varying reactivity and applications
Properties
IUPAC Name |
[6-(trifluoromethylsulfonyloxy)anthracen-2-yl] trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O6S2/c17-15(18,19)29(23,24)27-13-3-1-9-5-12-8-14(28-30(25,26)16(20,21)22)4-2-10(12)6-11(9)7-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOORSQUXBKABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594838-61-6 | |
Record name | Anthracene-2,6-diyl Bis(trifluoromethanesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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